molecular formula C27H26N2 B3059171 3,3'-((4-(tert-Butyl)phenyl)methylene)bis(1H-indole) CAS No. 94944-80-6

3,3'-((4-(tert-Butyl)phenyl)methylene)bis(1H-indole)

Cat. No.: B3059171
CAS No.: 94944-80-6
M. Wt: 378.5 g/mol
InChI Key: NCPVEZRBHNDCIV-UHFFFAOYSA-N
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Description

3,3’-((4-(tert-Butyl)phenyl)methylene)bis(1H-indole): is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methylene bridge connecting two indole units through a 4-(tert-butyl)phenyl group. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-((4-(tert-Butyl)phenyl)methylene)bis(1H-indole) typically involves the condensation of indole derivatives with a suitable aldehyde or ketone. One common method is the reaction of indole with 4-(tert-butyl)benzaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, under reflux conditions. The reaction proceeds through the formation of a methylene bridge, linking the two indole units .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the methylene bridge or the indole rings, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the C-3 position of the indole rings.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the development of novel materials and catalysts .

Biology: In biological research, indole derivatives are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The unique structure of 3,3’-((4-(tert-Butyl)phenyl)methylene)bis(1H-indole) allows it to interact with various biological targets, making it a valuable compound for drug discovery .

Medicine: The compound’s potential therapeutic applications include its use in the development of new drugs for treating cancer, infectious diseases, and inflammatory conditions. Its ability to modulate biological pathways makes it a promising candidate for further pharmacological studies .

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,3’-((4-(tert-Butyl)phenyl)methylene)bis(1H-indole) involves its interaction with specific molecular targets, such as enzymes and receptors. The indole rings can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

  • 3,3’-((4-Methylphenyl)methylene)bis(1H-indole)
  • 3,3’-((4-Chlorophenyl)methylene)bis(1H-indole)
  • 3,3’-((4-Methoxyphenyl)methylene)bis(1H-indole)

Comparison: Compared to its analogs, 3,3’-((4-(tert-Butyl)phenyl)methylene)bis(1H-indole) exhibits unique properties due to the presence of the tert-butyl group. This bulky substituent enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and interaction with biological targets. The tert-butyl group also influences the compound’s reactivity, making it distinct from other similar compounds .

Biological Activity

3,3'-((4-(tert-Butyl)phenyl)methylene)bis(1H-indole) is a compound of significant interest due to its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, including antimicrobial, anticancer, and antioxidant effects.

Chemical Structure and Synthesis

The compound is characterized by two indole units linked by a methylene bridge and a tert-butyl group on one of the phenyl rings. The synthesis typically involves methods such as Friedel-Crafts reactions or alkylation processes using indole derivatives. For instance, the synthesis of bis(indolyl)methanes has been achieved through LiOtBu-promoted reactions with various substrates, showcasing the versatility of indole chemistry in producing biologically active compounds .

Biological Activity Overview

The biological activities of 3,3'-((4-(tert-Butyl)phenyl)methylene)bis(1H-indole) can be categorized into several key areas:

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens. For example, derivatives of indole have shown significant activity against Staphylococcus aureus and other bacterial strains. The presence of the tert-butyl group appears to enhance the compound's lipophilicity, which may contribute to its antimicrobial efficacy .

Anticancer Properties

Indole derivatives are known for their anticancer potential. Research indicates that certain indole compounds exhibit cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that 3-phenyl-1H-indole derivatives possess activity against Mycobacterium tuberculosis (Mtb), with some compounds showing low toxicity towards mammalian cells while effectively inhibiting bacterial growth .

Antioxidant Effects

The antioxidant properties of this compound have also been explored. Indole derivatives have been shown to protect against oxidative stress in cellular models, potentially through mechanisms involving free radical scavenging and modulation of oxidative pathways .

Case Studies and Research Findings

A summary of selected studies focusing on the biological activities of 3,3'-((4-(tert-Butyl)phenyl)methylene)bis(1H-indole) is presented below:

StudyFocusFindings
Study 1 Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus; structure-activity relationship indicated that modifications enhance activity .
Study 2 Anticancer ActivityIndicated cytotoxic effects on various cancer cell lines with low toxicity to normal cells; potential for development as an anticancer agent .
Study 3 Antioxidant ActivityDemonstrated protective effects against oxidative hemolysis in human erythrocytes; suggested mechanisms involve free radical scavenging .
Study 4 Synthesis and CharacterizationDetailed synthetic routes and characterization methods for obtaining high yields of bis(indolyl)methanes; emphasized the role of tert-butyl substitution in enhancing biological activity .

Properties

IUPAC Name

3-[(4-tert-butylphenyl)-(1H-indol-3-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2/c1-27(2,3)19-14-12-18(13-15-19)26(22-16-28-24-10-6-4-8-20(22)24)23-17-29-25-11-7-5-9-21(23)25/h4-17,26,28-29H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPVEZRBHNDCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60915207
Record name 3,3'-[(4-tert-Butylphenyl)methylene]di(1H-indole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94944-80-6
Record name 3,3′-[[4-(1,1-Dimethylethyl)phenyl]methylene]bis[1H-indole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94944-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-((4-(tert-Butyl)phenyl)methylene)bis(1H-indole)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094944806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-[(4-tert-Butylphenyl)methylene]di(1H-indole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60915207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-[[4-(tert-butyl)phenyl]methylene]bis(1H-indole)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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